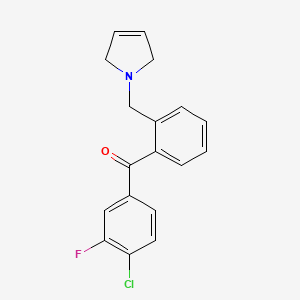(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
CAS No.: 898763-41-2
Cat. No.: VC2300678
Molecular Formula: C18H15ClFNO
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898763-41-2 |
|---|---|
| Molecular Formula | C18H15ClFNO |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
| Standard InChI Key | LVJDHNVZGVJALW-UHFFFAOYSA-N |
| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
Introduction
| Property | Value |
|---|---|
| CAS Registry Number | 898763-41-2 |
| Molecular Formula | C₁₈H₁₅ClFNO |
| Molecular Weight | 315.8 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
| Physical State | Solid (presumed based on similar compounds) |
| Product Category | Research chemical |
The molecular structure contains several key functional groups: a ketone group (methanone), a chloro-fluoro substituted phenyl ring, and a phenyl ring with a 2,5-dihydro-1H-pyrrol-1-yl methyl substituent. These structural elements likely contribute to its chemical reactivity and potential applications in research settings.
Structural Characteristics and Chemical Identifiers
Structural Features
The compound exhibits a complex structure with multiple functional groups that define its chemical properties. The central methanone (C=O) group bridges two aromatic rings: a 4-chloro-3-fluorophenyl group and a 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group. The presence of halogen substituents (chlorine and fluorine) on one of the phenyl rings affects its electronic distribution and reactivity profile.
The 2,5-dihydropyrrolyl moiety connected via a methylene bridge to the phenyl ring introduces a nitrogen-containing heterocycle to the structure. This arrangement creates a molecule with mixed aromatic and partially saturated regions, potentially contributing to its chemical behavior in various environments.
Chemical Identification Parameters
For precise identification and characterization, the compound has several standardized chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
| Standard InChIKey | LVJDHNVZGVJALW-UHFFFAOYSA-N |
| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |
| PubChem Compound ID | 24725545 |
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound is influenced by several structural features:
-
The ketone (methanone) group serves as a potential reaction site for nucleophilic addition reactions.
-
The chlorine and fluorine substituents on the phenyl ring can influence the electronic distribution, potentially making the ring less susceptible to electrophilic aromatic substitution but more reactive toward nucleophilic aromatic substitution.
-
The 2,5-dihydropyrrolyl moiety contains a nitrogen atom that could participate in various reactions typical of tertiary amines.
-
The methylene bridge connecting the pyrrolyl group to the phenyl ring represents another potential reactive site.
These reactive sites suggest potential applications in organic synthesis, particularly in the development of more complex molecular structures that might have significance in research settings.
Synthesis and Production Methods
Industrial Production Considerations
Related Compounds and Structural Analogs
Structural Isomers and Close Analogs
Several structural analogs of the target compound exist with variations in the position of substituents or the nature of the heterocyclic group. Notable examples include:
-
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898749-44-5)
-
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898764-61-9)
These compounds differ from the target molecule in the position of the fluorine substituent on the chlorophenyl ring (2-fluoro instead of 3-fluoro) and/or the position of the pyrrolylmethyl substituent on the second phenyl ring (3- or 4-position instead of 2-position) .
The existence of these structural isomers suggests systematic synthesis efforts to explore structure-activity relationships or to optimize properties for specific applications. The differences in substitution patterns likely result in distinct three-dimensional structures, potentially affecting their chemical and biological properties.
Comparison with Benzophenone Derivatives
The compound belongs to the broader class of benzophenone derivatives, which have diverse applications ranging from UV absorbers in sunscreens to photoinitiators in polymer chemistry. The specific substitution pattern in (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone distinguishes it from more common benzophenone derivatives and likely confers unique properties that merit further investigation.
Research Limitations and Future Directions
Current Knowledge Gaps
Based on the available search results, there appears to be limited published information on:
-
Detailed physical properties determined through experimental measurements
-
Specific synthetic routes with reaction conditions and yields
-
Structural confirmation through spectroscopic data (NMR, MS, IR)
-
Biological activity or toxicological profiles
-
Applications beyond research settings
These knowledge gaps present opportunities for further research to more fully characterize this compound and explore its potential applications.
Future Research Directions
Future studies on (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone might focus on:
-
Developing efficient and scalable synthetic routes
-
Complete characterization of physical and spectroscopic properties
-
Computational studies to understand electronic structure and reactivity
-
Structure-activity relationship studies comparing this compound with its structural isomers
-
Exploration of potential applications in specialized fields
Such research would contribute to a more comprehensive understanding of this compound and potentially identify valuable applications beyond its current research-only designation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume